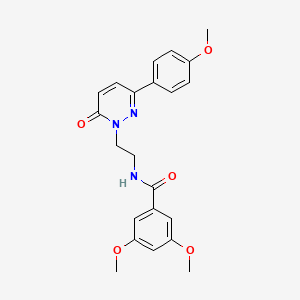

3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one” is a pyrazinone derivative. Pyrazinones are a class of organic compounds that contain a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The cyclohexyloxy group suggests the presence of a cyclohexane ring, which is a six-membered non-aromatic ring .

Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For instance, the pyrazinone moiety might undergo reactions typical of lactams .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., are typically determined experimentally. Without specific data, it’s difficult to predict these properties .Aplicaciones Científicas De Investigación

Synthesis and Application in Flavoring

A study demonstrated the synthesis of Methyl 3-(2-oxo-cyclohexyl)propionate through the Michael addition of cyclohexanone to methyl acrylate. This compound was then hydrolyzed and reduced to yield octahydro-2H-1-benzopyran-2-one, which has been identified as a satisfactory tobacco additive. The total yield of this synthesis was reported to be 55% (Zhao Yu, 2010).

Electrophilic Aminations

Electrophilic aminations using oxaziridines have been reported to enable the synthesis of a variety of nitrogen-containing compounds, including azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, O-alkulhydroxylamines, sulfenamides, thiooximes, and aminodicarboxylic and derivatives. This process has been utilized in the synthesis of compounds with potential relevance to the structure of "3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one" (Siegfried Andreae & Ernst Schmitz, 1991).

Heterocyclic Compound Synthesis

The compound has also been implicated in the synthesis of heterocyclic systems, where it serves as a reagent or intermediate in the synthesis of various heterocyclic compounds, including fused pyrimidinones and related structures. These applications underline the compound's versatility in organic synthesis and potential utility in developing pharmaceuticals and other nitrogen-containing organic molecules (R. Toplak et al., 1999).

Insights into Synthesis and Characterization

Further research has provided new insights into the synthesis and characterization of related compounds, highlighting the importance of precise synthetic routes and characterization techniques for the development of aroma compounds and potentially pharmaceutical intermediates (H. Schmarr et al., 2011).

Oxidative Glycosylation

Additionally, an oxidative glycosylation reaction mediated by hypervalent iodine has been used to synthesize a dihydropyranonucleoside as part of studies on cyclohexenyl nucleosides, highlighting a potential route for anti-HIV agent development. This illustrates the compound's relevance in the synthesis of nucleoside analogs (H. Kan-no et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-cyclohexyloxy-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13-8-7-12-10(11(13)14)15-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSNYDZRGRACFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2734487.png)

![3-(4-Methoxyphenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734489.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2734491.png)

![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)

![4-Bromo-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2734496.png)

![5-(pyridin-4-yl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2734498.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)

![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)